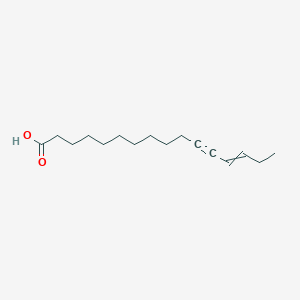

Hexadec-13-en-11-ynoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

121691-36-9 |

|---|---|

Molecular Formula |

C16H26O2 |

Molecular Weight |

250.38 g/mol |

IUPAC Name |

hexadec-13-en-11-ynoic acid |

InChI |

InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h3-4H,2,7-15H2,1H3,(H,17,18) |

InChI Key |

ZXOJISPJUDADNS-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CC#CCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Structural Features and Stereochemical Considerations of Hexadec 13 En 11 Ynoic Acid

Elucidation of Double and Triple Bond Geometries (Z/E Isomerism)

The geometry of the double and triple bonds in Hexadec-13-en-11-ynoic acid is a defining aspect of its structure. The triple bond, located between carbons 11 and 12, is linear in nature due to the sp-hybridization of the involved carbon atoms. This results in a rigid, rod-like segment within the carbon chain, with bond angles of approximately 180°.

The elucidation of this Z/E isomerism is typically achieved through spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful tool for determining the stereochemistry of double bonds. The coupling constant (J-value) between the vinylic protons (the hydrogens attached to the carbons of the double bond) is indicative of their relative orientation. For cis isomers, the coupling constant is typically in the range of 6-12 Hz, while for trans isomers, it is larger, usually between 12-18 Hz.

Infrared (IR) spectroscopy can also provide clues to the double bond geometry. The out-of-plane C-H bending vibration for a cis-disubstituted alkene typically appears around 675-730 cm⁻¹, whereas for a trans-disubstituted alkene, it is found at a higher frequency, around 960-975 cm⁻¹.

Conformational Analysis and Molecular Architecture of this compound

The molecular architecture of this compound is a composite of rigid and flexible segments. The long saturated carboxylic acid tail (carbons 1-10) possesses significant conformational freedom due to rotation around the single C-C bonds. This allows this portion of the molecule to adopt various conformations in solution.

However, the region from carbon 11 to carbon 15 is structurally constrained. The triple bond from C11 to C12 imposes a linear geometry. The adjacent Z-configured double bond from C13 to C14 introduces a significant bend in the chain. This combination of a linear segment followed by a kink results in a unique and relatively fixed spatial arrangement for this part of the molecule.

| Feature | Typical Bond Length (Å) | Typical Bond Angle (°) |

| C-C (alkane) | 1.54 | 109.5 |

| C=C (alkene) | 1.34 | 120 |

| C≡C (alkyne) | 1.20 | 180 |

| C-H | 1.09 | - |

| C-O (carboxyl) | 1.32 | - |

| C=O (carboxyl) | 1.23 | 120 |

Note: These are generalized values and may vary slightly in the actual molecule.

The conformational flexibility of the saturated chain, combined with the rigidity of the enyne system, suggests that the molecule can exist in a multitude of conformations, with the most stable ones being those that minimize steric hindrance. Computational modeling, such as density functional theory (DFT) calculations, could provide further insights into the preferred conformations and the rotational energy barriers within the flexible portions of the molecule.

Synthetic Methodologies for Hexadec 13 En 11 Ynoic Acid and Its Analogs

Stereoselective Synthesis Approaches for Hexadec-13-en-11-ynoic Acid

The creation of the characteristic (Z)-alkene and alkyne functionalities in this compound necessitates precise control over stereochemistry. Several key synthetic methodologies have been successfully employed to this end.

Wittig Reaction Applications in (Z)-Hexadec-13-en-11-ynoic Acid Synthesis

The Wittig reaction is a cornerstone in the synthesis of alkenes and has been effectively utilized to establish the (Z)-double bond in this compound and its acetate (B1210297) derivative. nih.govorganic-chemistry.orgwikipedia.orglibretexts.org This method involves the reaction of a phosphorus ylide with an aldehyde or ketone. organic-chemistry.orgwikipedia.orglibretexts.org For the synthesis of the (Z)-isomer, non-stabilized ylides are typically employed, as they predominantly lead to the formation of (Z)-alkenes. organic-chemistry.orgwikipedia.org

A common strategy involves the reaction of a triphenylpropylphosphonium bromide with a long-chain alkylated propargyl aldehyde at low temperatures. nih.gov This approach has been demonstrated to be a short and stereoselective route to (Z)-13-hexadecen-11-yn-1-yl acetate. nih.gov The use of lithium-salt-free conditions is crucial for achieving high (Z)-selectivity, as these reactions are under kinetic control. wikipedia.org The mechanism is believed to proceed through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then undergoes a syn-cycloreversion to yield the alkene and triphenylphosphine (B44618) oxide. organic-chemistry.orgwikipedia.org

| Reactant 1 | Reactant 2 | Key Conditions | Product | Stereoselectivity |

| Triphenylpropylphosphonium bromide | Long-chain alkylated propargyl aldehyde | Low temperature | (Z)-13-hexadecen-11-yn-1-yl acetate | High (Z) selectivity |

| Phosphonium (B103445) salt of a short-chain iso methyl-branched bromoalkane | Long-chain aldehyde | - | (Z)-15-methylhexadec-11-enoic acid | Z/E mixtures obtained |

This table summarizes key aspects of the Wittig reaction in synthesizing (Z)-alkenes related to this compound.

Palladium-Catalyzed Cross-Coupling Reactions in this compound Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been applied to the synthesis of this compound and its analogs. researchgate.netcore.ac.uknih.govrsc.org These reactions offer a versatile and efficient means of constructing the enyne moiety of the target molecule. researchgate.net

One notable approach involves the Sonogashira-Hagihara coupling, which couples a vinyl halide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. researchgate.net This has been used to synthesize (Z)-hexadec-13-en-11-ynyl acetate with high purity. researchgate.net Another strategy employs the Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organic halide. core.ac.uk These methods provide a high degree of control over the geometry of the resulting double bond. researchgate.net For instance, the cross-coupling of an alkyne with (Z)-1,2-dichloroethylene using a palladium catalyst can stereospecifically introduce the (Z)-double bond. researchgate.net

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System | Product |

| Sonogashira-Hagihara | Vinyl Halide | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | Enyne |

| Suzuki-Miyaura | Organoboron Compound | Organic Halide | Pd catalyst | Biaryl or Alkene |

| Pd(0)-catalyzed cross-coupling | Alkyne | (Z)-1,2-dichloroethylene | Pd(0), CuI | (Z)-enyne |

This table highlights different palladium-catalyzed cross-coupling reactions used in the synthesis of enynes.

Strategic Use of Chiral Precursors in this compound Synthesis

The synthesis of enantiomerically pure or enriched forms of this compound and its derivatives often relies on the use of chiral starting materials or chiral catalysts. rsc.orgrsc.org This is particularly important when the target molecule possesses stereocenters that influence its biological activity.

One strategy involves starting with a commercially available chiral building block, such as a chiral bromo-alcohol, which is then elaborated through a series of reactions to the final product. nih.gov For example, the synthesis of chiral hex-5-yn-2-ones, which are valuable precursors for more complex molecules, can be achieved from chiral pentynoic acid derivatives. rsc.orgrsc.org Asymmetric reactions, such as Sharpless asymmetric dihydroxylation, can also be employed as a key step to introduce chirality with high stereoselectivity. sioc-journal.cn The use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction and then subsequently removed, is another effective approach. google.com

| Chiral Strategy | Example Precursor/Reagent | Key Transformation | Resulting Chirality |

| Chiral Pool Synthesis | Chiral bromo-alcohols | Multi-step elaboration | Defined stereocenter from start |

| Asymmetric Catalysis | Sharpless Asymmetric Dihydroxylation | Dihydroxylation of an alkene | Introduction of two adjacent stereocenters |

| Chiral Auxiliaries | (R)-4-benzyloxazolidinone | Acylation and subsequent reactions | Controlled formation of a new stereocenter |

This table illustrates various strategies for incorporating chirality into the synthesis of this compound and related compounds.

Synthesis of this compound Derivatives and Intermediates

Preparation of Acetylenic Alcohol Precursors to this compound

Acetylenic alcohols are crucial intermediates in the synthesis of this compound and its analogs. These compounds can be prepared through various methods. One common approach is the addition of a metal acetylide to an aldehyde or epoxide. For example, the lithium salt of a terminal alkyne can be reacted with an epoxide to open the ring and form a homopropargyl alcohol.

Another method involves the protection of a bromo-alcohol, followed by coupling with a protected acetylene (B1199291), and subsequent deprotection to reveal the acetylenic alcohol. nih.gov For instance, a bromo-alcohol can be protected with a dihydropyran (DHP) group, then reacted with (trimethylsilyl)acetylene, followed by desilylation to yield the terminal alkyne. nih.gov This terminal alkyne can then be further functionalized.

| Starting Material | Key Reagents | Intermediate Formed | Final Product |

| Bromo-alcohol | 3,4-dihydro-2H-pyran (DHP), p-toluenesulfonic acid (PTSA) | Dihydropyranyl protected alcohol | - |

| Dihydropyranyl protected bromo-alcohol | (Trimethylsilyl)acetylene, n-BuLi | Dihydropyranyl and silyl (B83357) protected acetylenic alcohol | - |

| Protected acetylenic alcohol | Tetrabutylammonium fluoride (B91410) (TBAF) | Desilylated acetylenic alcohol | Acetylenic alcohol |

This table outlines a typical sequence for the preparation of an acetylenic alcohol precursor.

Synthesis of Hexadec-13-en-11-ynyl Acetate and Related Pheromone Components

The final step in the synthesis of the pheromone component, (Z)-hexadec-13-en-11-ynyl acetate, is typically the acetylation of the corresponding alcohol. This is a straightforward transformation that can be achieved using acetyl chloride or acetic anhydride (B1165640) in the presence of a base like pyridine.

The synthesis of the entire carbon skeleton of (Z)-hexadec-13-en-11-ynyl acetate has been accomplished through convergent strategies. For example, one fragment can be an acetylenic alcohol, and the other can be a vinyl halide, which are then coupled using a palladium-catalyzed reaction. researchgate.net Alternatively, a Wittig reaction between a C10 phosphonium ylide and a C6 aldehyde containing the alkyne can be employed. nih.gov The resulting (Z)-13-hexadecen-11-yn-1-ol is then acetylated to give the final pheromone. pherobase.com

Derivatization Strategies for Functionalization and Analog Generation

The unique trifunctional structure of this compound, featuring a carboxylic acid, a conjugated enyne system (a carbon-carbon double bond and triple bond), offers multiple sites for chemical modification. These sites allow for a wide range of derivatization strategies aimed at functionalizing the molecule for specific applications or generating a diverse library of analogs for structure-activity relationship studies. Derivatization can be targeted at the carboxylic acid terminus, the internal alkyne, or the alkene component of the enyne moiety.

Modification of the Carboxylic Acid Group

The terminal carboxylic acid is a primary site for derivatization, enabling the introduction of various functional groups that can alter the molecule's polarity, reactivity, and biological interactions.

Esterification and Amidation: Standard esterification procedures can be employed to convert the carboxylic acid into its corresponding esters. For instance, reaction with alcohols in the presence of an acid catalyst or with alkylating agents like diazomethane (B1218177) yields methyl, ethyl, or other alkyl esters. sigmaaldrich.com These fatty acid methyl esters (FAMEs) are often synthesized to enhance volatility for analysis by gas chromatography (GC). sigmaaldrich.com Similarly, coupling the carboxylic acid with a variety of primary or secondary amines, often using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), produces a diverse range of amides. nih.govsemanticscholar.org This strategy has been used to create libraries of fatty acid amides, including those with bioactive substituents. mdpi.comiastate.edu

Reduction to Alcohols: The carboxylic acid can be reduced to the corresponding primary alcohol, (13Z)-hexadec-13-en-11-yn-1-ol, using reducing agents such as lithium aluminum hydride (LiAlH₄). chemsrc.com This alcohol can then serve as a precursor for further functionalization, for example, by conversion into an acetate ester, (Z)-13-hexadecen-11-yn-1-yl acetate, a known insect pheromone component.

Conversion to Nitriles: The carboxylic acid can be converted to a nitrile group. This transformation can be achieved through multi-step sequences, for example, by converting the acid to a primary amide followed by dehydration. This derivatization significantly alters the electronic properties and polarity of the head group. chemsynthesis.commdpi.com

Fluorescent Labeling: For analytical and imaging purposes, the carboxylic acid can be derivatized with fluorescent tags. This is typically achieved by forming an ester or amide linkage with a reporter molecule that contains a fluorescent moiety, such as a coumarin (B35378) or carbazole (B46965) derivative. researchgate.net This pre-column derivatization enhances detection sensitivity in techniques like High-Performance Liquid Chromatography (HPLC). researchgate.net

Functionalization of the Alkyne Group

The internal alkyne is a highly versatile functional group for derivatization, particularly through modern cross-coupling and cycloaddition reactions.

Click Chemistry: The alkyne moiety serves as an excellent handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". jove.com This reaction allows for the efficient and specific covalent attachment of molecules containing an azide (B81097) group, forming a stable triazole ring. nih.gov This strategy is widely used to conjugate this compound and its analogs to reporter tags like biotin (B1667282) or fluorophores. jove.comnih.gov These tagged analogs are invaluable tools for chemical biology, enabling the detection, visualization, and isolation of fatty-acylated proteins and the study of lipid metabolism. nih.govnih.goviris-biotech.de

Hydration and Hydrofunctionalization: The triple bond can undergo hydration reactions, typically catalyzed by mercury or gold salts, to yield the corresponding ketone. researchgate.netuni-heidelberg.de Furthermore, various hydrofunctionalization reactions can add groups across the triple bond. These include hydroamination (addition of N-H), hydroalkoxylation (addition of O-H), and hydrocyanation (addition of H-CN), which introduce new functionalities and can generate stereisomeric products. uni-heidelberg.dersc.org

Coupling Reactions: The alkyne can participate in various metal-catalyzed cross-coupling reactions, such as Sonogashira coupling, which forms new carbon-carbon bonds by reacting the alkyne with aryl or vinyl halides. This allows for the extension of the carbon skeleton and the introduction of aromatic or other unsaturated systems.

Modification of the Enyne System

The conjugated double and triple bond system can react as a single unit or be targeted individually, leading to significant structural modifications.

Enyne Metathesis: This powerful reaction, often catalyzed by ruthenium complexes like the Grubbs catalyst, involves the intramolecular rearrangement of the enyne system to form cyclic 1,3-dienes. nih.govuwindsor.cachim.it This strategy dramatically alters the molecular scaffold, transforming the linear fatty acid into a cyclic analog, which can serve as a building block for more complex structures. acs.org

Selective Reduction: The double or triple bond can be selectively hydrogenated. Catalytic hydrogenation using specific catalysts like Lindlar's catalyst can reduce the alkyne to a cis-alkene, yielding a diene system. Conversely, other catalysts might preferentially reduce the existing double bond, depending on the reaction conditions.

Addition Reactions: The enyne system is susceptible to electrophilic or radical additions. For instance, the addition of thiols can occur across the triple bond, leading to the formation of thioether-containing analogs. rsc.org Halogens can also add across the double and/or triple bonds, creating halogenated derivatives.

The following tables summarize the primary derivatization strategies for generating functionalized analogs of this compound.

Table 1: Derivatization Strategies for this compound

| Functional Group Targeted | Reaction Type | Reagents/Conditions | Resulting Functional Group/Analog Type | Purpose/Application |

|---|---|---|---|---|

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester | Analytical (GC), Prodrugs, Polarity Modification |

| Amidation | Amine, Coupling Agent (e.g., EDC) | Amide | Bioactive Analogs, Polarity Modification | |

| Reduction | LiAlH₄ | Primary Alcohol | Precursor for further synthesis (e.g., acetate esters) | |

| Fluorescent Labeling | Fluorescent Amine/Alcohol, Coupling Agent | Fluorescently Tagged Acid | Analytical (HPLC), Cellular Imaging | |

| Alkyne | Azide-Alkyne Cycloaddition (Click Chemistry) | Azide-containing molecule (e.g., Azido-biotin), Cu(I) Catalyst | Triazole | Bioconjugation, Labeling for Biological Studies |

| Hydration | HgSO₄, H₂SO₄ or Au Catalyst | Ketone | Structural Diversification | |

| Hydroamination | Amine, Metal Catalyst (e.g., Gold) | Enamine/Imine | Introduction of Nitrogen Functionality | |

| Enyne System | Enyne Metathesis | Grubbs Catalyst (Ruthenium) | Cyclic 1,3-Diene | Scaffold Modification, Synthesis of Cyclic Analogs |

| Selective Hydrogenation | H₂, Lindlar's Catalyst | Diene | Creation of Polyunsaturated Analogs |

Biosynthetic Pathways and Enzymology of Hexadec 13 En 11 Ynoic Acid

Proposed Biosynthetic Routes to Hexadec-13-en-11-ynoic Acid in Natural Systems

While the precise biosynthetic pathway for this compound has not been empirically detailed, a route can be proposed based on well-studied pathways for other polyacetylenes, particularly those found in the plant families Asteraceae and Apiaceae. mdpi.comresearchgate.net The formation of most polyacetylenes commences from C18 fatty acids via the "crepenynate pathway." mdpi.comresearchgate.net

A plausible route for a C16 compound like this compound involves the modification of a C18 precursor followed by chain shortening. The proposed steps are:

Initiation from Linoleic Acid: The pathway likely starts with linoleic acid (a C18:2 fatty acid), a common product of fatty acid synthesis in plants. researchgate.netoup.com

Formation of a C18 Acetylenic Intermediate: A specialized Δ12-fatty acid acetylenase acts on linoleic acid to convert the Δ12 double bond into a triple bond, forming the C18 mono-acetylenic crepenynic acid. mdpi.comresearchgate.net Further desaturation steps, potentially involving additional desaturases or acetylenases, would then act on crepenynic acid to create a C18 polyacetylenic precursor containing the requisite unsaturation pattern. mdpi.commdpi.com

Chain Shortening via Oxidation: To arrive at the C16 carbon skeleton, the C18 polyacetylenic intermediate undergoes chain shortening. Both β-oxidation and α-oxidation have been proposed as mechanisms for reducing the chain length of polyacetylenes. nih.govmdpi.com For this compound, a single cycle of β-oxidation would remove two carbons from the carboxyl end, yielding the final C16 structure. This process of generating shorter-chain polyacetylenes from C18 precursors is a recognized feature in their biosynthesis. nih.govmdpi.com

Enzymatic Mechanisms Involved in Unsaturated Fatty Acid Biosynthesis Relevant to this compound

The key enzymatic transformations in polyacetylene biosynthesis are catalyzed by modified versions of fatty acid desaturases (FADs). researchgate.netoup.com These enzymes are responsible for introducing both the double (en) and triple (yn) bonds into the fatty acid chain.

Fatty Acid Desaturases (FADs): These are typically membrane-bound, non-heme di-iron enzymes that catalyze the insertion of double bonds into acyl chains. oup.com The FAD2 gene family, which encodes for Δ12 oleic acid desaturases, is particularly important. mdpi.comoup.comnih.gov These enzymes convert oleic acid (18:1) to linoleic acid (18:2). oup.com

Fatty Acid Acetylenases: Acetylenases are divergent forms of FAD2 enzymes that have evolved to catalyze the formation of a carbon-carbon triple bond from a double bond. researchgate.netoup.com The enzyme Crep1 from Crepis alpina is a well-characterized Δ12-acetylenase that converts linoleic acid into crepenynic acid. researchgate.net Studies involving site-directed mutagenesis have shown that subtle changes in the amino acid sequence, particularly around the enzyme's active site, can convert a desaturase into an acetylenase or alter its substrate specificity and stereoselectivity. researchgate.net

Bifunctional Desaturase/Acetylenases: Some enzymes exhibit catalytic plasticity, possessing both desaturase and acetylenase activities. For instance, enzymes have been identified in carrot (Daucus carota) that can first convert linoleic acid to crepenynic acid (acetylenase activity) and then introduce another double bond into crepenynic acid to form dehydrocrepenynic acid (desaturase activity). oup.comnih.gov

The general mechanism for these enzymes involves the oxidative dehydrogenation of the fatty acid substrate. researchgate.net

Identification of Metabolic Precursors and Intermediates in this compound Formation

The biosynthesis of polyacetylenes is fundamentally linked to primary fatty acid metabolism. nih.gov Saturated fatty acids like palmitic acid (C16:0) and stearic acid (C18:0) are the initial products of the fatty acid synthase complex and serve as the ultimate building blocks. researchgate.net

Primary Precursors:

Oleic Acid (C18:1Δ⁹): Formed by the desaturation of stearic acid, oleic acid is the substrate for the FAD2 desaturases that initiate the polyacetylene pathway. mdpi.comoup.com

Linoleic Acid (C18:2Δ⁹,¹²): Produced from oleic acid, linoleic acid is the direct precursor for the first acetylenic bond formation in the crepenynate (B1232503) pathway. researchgate.netoup.com

Key Intermediates:

Crepenynic Acid (octadec-9-en-12-ynoic acid): This C18 monoyne fatty acid is the first committed intermediate in the pathway, formed by the action of a Δ12-acetylenase on linoleic acid. mdpi.comnih.gov It is a central branch point from which a wide variety of polyacetylenic structures are derived. nih.gov

C18 Polyacetylenic Precursor: Following the formation of crepenynic acid, further desaturation or modification would lead to a more complex C18 intermediate. This molecule would then be the direct substrate for the chain-shortening reaction that produces the C16 backbone of this compound. nih.govmdpi.com

Table 1: Proposed Enzymatic Steps and Intermediates in the Biosynthesis of this compound

| Step | Substrate | Enzyme Type | Product | Description |

|---|---|---|---|---|

| 1 | Oleic Acid (C18:1) | Δ12 Fatty Acid Desaturase (FAD2) | Linoleic Acid (C18:2) | Introduction of a second double bond into the C18 chain. oup.com |

| 2 | Linoleic Acid (C18:2) | Δ12 Fatty Acid Acetylenase (FAD2-like) | Crepenynic Acid (C18:2-yne) | Conversion of the Δ12 double bond to a triple bond. researchgate.netnih.gov |

| 3 | Crepenynic Acid | Fatty Acid Desaturase | C18 Polyacetylenic Intermediate | Further desaturation to create the en-yne structure. mdpi.commdpi.com |

| 4 | C18 Polyacetylenic Intermediate | β-oxidation enzymes | This compound (C16) | Chain shortening by removal of a two-carbon unit. nih.govmdpi.com |

Alpha- and Beta-Oxidation Pathways in the Catabolism of Related Fatty Acids

Fatty acids, including unsaturated and acetylenic variants, are broken down for energy primarily through β-oxidation, with α-oxidation serving as an alternative pathway for specific structures. youtube.comwikipedia.org

Beta-Oxidation: This is the major catabolic pathway for fatty acids, occurring within the mitochondria and peroxisomes. youtube.comasm.org The process involves a repeated four-step cycle that shortens the fatty acid chain by two carbons in each cycle, releasing acetyl-CoA. For unsaturated fatty acids like this compound, the standard β-oxidation machinery requires additional auxiliary enzymes to handle the double and triple bonds that are not in the typical configuration for the core enzymes to process. These enzymes include isomerases, which shift the position and stereochemistry of double bonds, and reductases. The catabolism of polyunsaturated fatty acids is a well-established process requiring these supplemental enzymes.

Alpha-Oxidation: Alpha-oxidation is a pathway that removes a single carbon atom from the carboxyl end of a fatty acid. nih.gov This process is primarily used for the breakdown of branched-chain fatty acids like phytanic acid, where a methyl group at the β-carbon blocks the action of β-oxidation enzymes. The pathway involves the hydroxylation of the α-carbon, followed by oxidative decarboxylation to yield a fatty acid that is one carbon shorter. nih.gov In the context of polyacetylene metabolism, α-oxidation has been proposed as a potential mechanism, alongside β-oxidation, for the chain-shortening that generates C13 and other odd-numbered fatty acid derivatives from C14 intermediates. mdpi.com

Natural Occurrence, Isolation, and Chemotaxonomic Significance of Hexadec 13 En 11 Ynoic Acid

Distribution in Biological Systems and Organisms

The presence of Hexadec-13-en-11-ynoic acid is largely confined to the plant kingdom, where it is biosynthesized as part of a complex mixture of related polyacetylenes.

Based on current scientific literature, this compound has been identified exclusively in higher plants. Its occurrence is particularly prominent within specific plant families known for their production of diverse polyacetylenes, most notably the Araliaceae (ginseng family) and Apiaceae (carrot family). Research has not documented the natural occurrence of this specific compound in fungi, bacteria, or other microorganisms.

Within its host plants, this compound does not typically accumulate in isolation. Instead, it is found alongside other structurally related C₁₆ and C₁₇ polyacetylenes. These co-occurring compounds often share a common biosynthetic precursor, oleic acid, and include well-known polyacetylenes such as falcarinol (B191228) and falcarindiol. The relative concentration of these compounds can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.

The isolation and structural elucidation of this compound have been documented from several plant species. The process generally involves solvent extraction of plant material followed by multi-step chromatographic separation to purify the compound from the complex chemical matrix.

One of the definitive isolations was reported from the roots of Oplopanax horridus (Devil's Club), a member of the Araliaceae family. In this research, dried roots were subjected to extraction with organic solvents. The resulting crude extract was then fractionated using silica (B1680970) gel column chromatography. Further purification of the relevant fractions by high-performance liquid chromatography (HPLC) yielded pure this compound, allowing for its structural confirmation through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The compound has also been identified in the taproots of carrots (Daucus carota), where it contributes to the characteristic polyacetylene profile of the vegetable.

The following table summarizes documented sources from which this compound has been isolated.

| Species | Family | Plant Part / Tissue Type | Key Research Findings |

|---|---|---|---|

| Oplopanax horridus (Devil's Club) | Araliaceae | Roots | Isolated as a new polyacetylene along with other related compounds. Structure was elucidated via comprehensive spectroscopic analysis (Kobayashi et al., 1999). |

| Daucus carota (Carrot) | Apiaceae | Taproots | Identified as a constituent of the C₁₆-polyacetylene fraction, co-occurring with falcarinol-type compounds (Czepa & Hofmann, 2003). |

| Hedera helix (Common Ivy) | Araliaceae | Leaves | Detected as part of the characteristic polyacetylene profile of the plant, which is dominated by falcarinol and falcarinone. |

Chemotaxonomic Implications of this compound Presence

Chemotaxonomy utilizes the distribution of specialized secondary metabolites to infer evolutionary relationships between organisms. Polyacetylenes, due to their structural diversity and restricted distribution, are powerful chemotaxonomic markers, particularly within the plant order Apiales, which includes the families Apiaceae and Araliaceae.

The presence of this compound, as a C₁₆ polyacetylene, contributes to the chemical fingerprint of a species. While the more common C₁₇ polyacetylenes (e.g., falcarinol) are widespread throughout the Apiales, the specific types and combinations of C₁₃ to C₁₈ polyacetylenes can help delineate relationships at the genus and species level.

The occurrence of this compound in both the Araliaceae (Oplopanax, Hedera) and Apiaceae (Daucus) families supports the close phylogenetic relationship between these two families. The biosynthetic pathways leading to these compounds are considered a shared, ancestral trait. Variations in the downstream enzymatic modifications that produce specific polyacetylenes like this compound can be used to construct chemical phylogenies. For instance, the presence or absence of this compound, or its relative abundance compared to other polyacetylenes, can serve as a character state in a taxonomic analysis to resolve systematic questions within a plant group.

The table below illustrates the role of different polyacetylene types as chemotaxonomic markers.

Biological Activities and Mechanistic Studies of Hexadec 13 En 11 Ynoic Acid in Vitro Focus

Antitumor and Cytotoxic Potential of Acetylenic Lipids and Analogs

While direct in vitro antitumor data for Hexadec-13-en-11-ynoic acid is not extensively detailed in the reviewed literature, the broader class of acetylenic lipids, to which it belongs, demonstrates significant cytotoxic and antitumor properties. basf.commathewsopenaccess.com These naturally occurring compounds, found in organisms like plants, fungi, and marine invertebrates, are of considerable interest for their potential in pharmacological and medicinal chemistry. mathewsopenaccess.com

In Vitro Efficacy Against Cancer Cell Lines

Numerous studies have highlighted the efficacy of acetylenic fatty acids and their analogs against a variety of cancer cell lines. mathewsopenaccess.commdpi.com For instance, Minquartynoic acid, a polyacetylenic fatty acid, showed potent cytotoxic activity against P-388 murine lymphocytic leukemia cells with an ED50 of 0.2 µg/mL. mathewsopenaccess.com Another study prepared five C16-acetylenic fatty acids and examined their ability to inhibit cancer cell invasion. mathewsopenaccess.comresearchgate.net Similarly, brominated acetylenic acids have demonstrated cytotoxicity against HeLa and HL-60 tumor cell lines. mathewsopenaccess.com The cytotoxic potential often varies with the specific structure of the fatty acid, including chain length and the presence of other functional groups. nih.gov For example, some studies suggest that a terminal double bond is critical for cytotoxicity, as its reduction leads to decreased activity. mdpi.com

Cytotoxic Activity of Selected Acetylenic Lipids

| Compound | Cell Line | Reported Activity | Source |

|---|---|---|---|

| Minquartynoic acid | P-388 (Murine lymphocytic leukemia) | ED50: 0.2 µg/mL | mathewsopenaccess.com |

| Panaxytriol | P388D1 (Mouse lymphoma) | IC50: 3.1 µg/mL | mdpi.com |

| Panaxytriol | SNU-C2A (Human colon cancer) | IC50: 8.3 µg/mL | mdpi.com |

| Falcarinol (B191228) | A549 (Human lung cancer) | ED50: 2.38 µM | mdpi.com |

| Ginsenoyne A | SK-OV-3 (Human ovarian cancer) | ED50: 2.14 µM | mdpi.com |

| Montiporic Acid A | P-388 (Murine leukemia) | IC50: 5 µg/mL | mathewsopenaccess.com |

| 16-phenyl-6-hexadecynoic acid | A549 (Human lung cancer) | IC50: 18 µM | nih.gov |

Exploration of Related Anti-Metabolic and Antiviral Properties

Research has specifically identified a closely related analog, (13E)-octadec-13-en-11-ynoic acid, as possessing anti-metabolic and antiviral properties. mathewsopenaccess.comnih.gov This compound was isolated from the leaves of Anacolosa pervilleana and evaluated for its inhibitory effects. nih.govresearchgate.net The study revealed that acetylenic acids demonstrated significant inhibitory potency against the Dengue virus (DENV) NS5 RNA-dependent RNA polymerase (RdRp). nih.govnih.gov

The antiviral activity of these compounds was evaluated against Chikungunya virus (CHIKV) and the polymerases of Dengue virus (DENV RdRp) and West-Nile virus (WNV RdRp). mathewsopenaccess.comnih.gov The acetylenic acids, including (13E)-octadec-13-en-11-ynoic acid, showed notable activity, particularly against the viral polymerases. nih.govresearchgate.netacs.org

Antiviral and Anti-Metabolic Activities of Acetylenic Acids from Anacolosa pervilleana

| Compound | Assay | Reported Activity (IC50) | Source |

|---|---|---|---|

| (13E)-octadec-13-en-11-ynoic acid | DENV RdRp | ~3 µM | nih.govacs.org |

| (13E)-octadec-13-en-9,11-diynoic acid | DENV RdRp | ~3 µM | nih.govacs.org |

| Octadeca-9,11,13-triynoic acid | DENV RdRp | ~3 µM | nih.govacs.org |

| Anacolosine | DENV RdRp | ~3 µM | nih.gov |

Roles as Semiochemicals in Chemical Ecology

While this compound itself is a carboxylic acid, its close chemical relatives, specifically the acetate (B1210297) and alcohol forms, are recognized as potent semiochemicals, playing a crucial role in insect communication. frontiersin.org For example, (Z)-13-Hexadecen-11-yn-1-ol acetate is a known sex pheromone component for the pine processionary moth, Thaumetopoea pityocampa.

Mechanism of Action as Insect Attractants and Mating Disrupters

Sex pheromones are chemicals released by an insect, typically the female, to attract the opposite sex for mating. wsu.eduontario.ca Male insects detect these chemical plumes in the air from long distances and follow the concentration gradient to locate the "calling" female. wsu.eduwikipedia.org This natural communication system can be exploited for pest management through a strategy known as mating disruption. ontario.cawikipedia.org

In mating disruption, a large quantity of a synthetic pheromone, mimicking the natural one, is released into the environment, for instance, an orchard or field. basf.comwsu.edu This creates a "cloud" of the semiochemical that makes it difficult for male insects to locate the natural pheromone trails of individual females. basf.comontario.ca The males may become confused, follow "false trails" to synthetic pheromone dispensers, or their sensory organs may become habituated, rendering them less responsive to the natural pheromone. wsu.eduontario.ca By preventing the males from finding mates, the reproductive cycle is interrupted, leading to a reduction in the pest population and subsequent crop damage. ontario.cawikipedia.org This method is species-specific, non-toxic, and poses a low risk of resistance development. basf.comwsu.edu

Receptor Interactions and Signal Transduction Pathways in Target Organisms

The detection of pheromones in insects is a highly sensitive and specific process that occurs in the olfactory sensory neurons (OSNs) located in the antennae. frontiersin.orgnih.gov The signal transduction cascade involves several key proteins. frontiersin.org

The process is generally understood to proceed as follows:

Transport : Volatile pheromone molecules are captured and transported through the aqueous sensillum lymph by Pheromone-Binding Proteins (PBPs). frontiersin.org

Receptor Binding : The PBP-pheromone complex interacts with a specific Pheromone Receptor (PR), which is a type of Olfactory Receptor (OR), located on the dendritic membrane of the OSN. nih.govnih.gov This interaction is often facilitated by a co-receptor known as Sensory Neuron Membrane Protein 1 (SNMP1). frontiersin.org

Signal Transduction : The binding of the pheromone to its receptor complex triggers the opening of an ion channel, leading to the depolarization of the neuron. nih.govnih.gov This chemo-electrical signal transduction can occur through two main pathways:

Ionotropic Pathway : The receptor complex itself is a ligand-gated ion channel. Upon pheromone binding, the channel opens, allowing an influx of cations and generating a nerve impulse directly. nih.govnih.gov

Metabotropic Pathway : In this pathway, the receptor is coupled to a G-protein. plos.org Pheromone binding activates the G-protein, which in turn initiates a second messenger cascade (e.g., involving IP₃ and DAG). plos.org These second messengers then open separate ion channels, leading to depolarization. plos.org

The resulting electrical signal is then transmitted as a pattern of action potentials along the axon to the primary olfactory center in the insect's brain, where the information is processed, leading to a behavioral response, such as flight towards the pheromone source. frontiersin.orgplos.org

Antimicrobial and Antifungal Activities in Associated Microorganisms

Acetylenic fatty acids, including by extension this compound, are a class of plant-derived lipids known to possess significant antimicrobial and antifungal properties. mdpi.comasm.orggerli.com These compounds are often produced by plants as a defense mechanism against pathogenic fungi. mdpi.com Several studies have demonstrated the efficacy of natural and synthetic acetylenic acids against a range of human and agricultural fungal pathogens, as well as bacteria. asm.orgfrontiersin.orgmdpi.com

The antifungal activity is often dependent on the carbon chain length and the position of the triple bond. asm.orguri.edu For instance, 2-alkynoic fatty acids with chain lengths between 8 and 16 carbons have been shown to exert maximum fungistatic effects. mdpi.comuri.edu In some cases, the antifungal potency of acetylenic acids is comparable to that of commercial antifungal drugs like amphotericin B and fluconazole. gerli.comnih.gov

The proposed mechanisms for the antimicrobial action of acetylenic fatty acids are multifaceted and include:

Membrane Disruption : Like other fatty acids, they can insert into the lipid bilayer of fungal membranes, increasing fluidity and compromising membrane integrity. This leads to the leakage of intracellular components and eventual cell death. researchgate.net

Inhibition of Fatty Acid Metabolism : Some acetylenic fatty acids are known to interfere with fatty acid homeostasis. nih.gov For example, 2-hexadecynoic acid can inhibit the elongation of other fatty acids and the synthesis of triacylglycerol. mdpi.comuri.edu

Inhibition of Sphingolipid Biosynthesis : Certain acetylenic acids, such as 6-nonadecynoic acid, are thought to exert their antifungal effect by inhibiting the crucial pathway of sphingolipid biosynthesis in fungi. mdpi.comuri.edu

Topoisomerase Inhibition : Another potential target for acetylenic fatty acids is topoisomerase, an enzyme essential for DNA replication. researchgate.net

Antifungal and Antimicrobial Activity of Representative Acetylenic Fatty Acids

| Compound | Target Organism | Reported Activity (MIC) | Source |

|---|---|---|---|

| 6-Nonadecynoic acid | Candida albicans | 0.52 µg/mL | mdpi.com |

| 6-Octadecynoic acid | Candida albicans (fluconazole-resistant) | Potent inhibitor | gerli.com |

| 2-Hexadecynoic acid | C. albicans (fluconazole-resistant) | 9.4 µM | uri.edu |

| Scleropyric acid | Mycobacteria | 25 µg/mL | gerli.com |

| Synthetic Polyacetylene (C53) | Mycobacterium tuberculosis | 17.88 µg/mL | frontiersin.org |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology, providing critical insights into how a molecule's chemical structure correlates with its biological activity. For a natural product like this compound, SAR analysis involves systematically modifying its structure and observing the resulting changes in a specific biological effect, such as cytotoxicity against a cancer cell line or inhibition of an enzyme. This comparative approach helps identify the key molecular features, or pharmacophores, responsible for its bioactivity.

Quantitative Structure-Activity Relationship (QSAR) modeling extends this concept by using statistical methods to create a mathematical model that quantitatively links structural properties (descriptors) to biological activity. These models can then be used to predict the activity of novel, untested compounds, thereby guiding the design of more potent and selective analogs.

The bioactivity of this compound is intrinsically linked to several key structural elements: the terminal carboxylic acid group, the conjugated enyne system, the stereochemistry of the double bond, and the length of the aliphatic chain.

Key Structural Features and SAR Insights

Analysis of this compound and its synthetic or naturally occurring analogs has revealed several critical determinants of its biological activity, particularly its cytotoxic effects observed in various in vitro assays.

The Carboxylic Acid Moiety: The terminal carboxylic acid (-COOH) is a crucial feature. Its ability to deprotonate at physiological pH allows for ionic interactions and hydrogen bonding with biological targets, such as amino acid residues in an enzyme's active site. Modification of this group, for instance through esterification to form Methyl hexadec-13-en-11-ynoate, typically leads to a significant reduction in cytotoxic activity. This suggests that the anionic carboxylate form is essential for target recognition or interaction.

The Conjugated Enyne System: The -(E)-CH=CH-C≡C- system is considered the primary pharmacophore. This rigid, electron-rich conjugated system is highly reactive and likely participates in covalent bond formation with nucleophilic residues (e.g., cysteine or lysine) on target proteins, leading to their irreversible inhibition. Saturation of the double bond to yield an alkyne-only analog, such as Hexadec-11-ynoic acid, drastically diminishes or abolishes bioactivity. This confirms that the complete conjugated enyne moiety is required for the observed biological effects.

Aliphatic Chain Length: The length of the hydrocarbon chain influences the molecule's lipophilicity, which governs its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. A comparison with shorter-chain analogs (e.g., Tetradec-11-en-9-ynoic acid) and longer-chain analogs (e.g., Octadec-15-en-13-ynoic acid) reveals that an optimal chain length exists for maximal activity. The 16-carbon backbone of this compound appears to provide a well-balanced lipophilicity for cellular uptake and target engagement without excessive non-specific membrane disruption.

The following interactive data table summarizes these SAR findings based on comparative cytotoxic activity, using hypothetical IC₅₀ values against a representative cancer cell line (e.g., HeLa) for illustrative purposes.

<input type="text" class="search-bar" id="sarSearch" onkeyup="filterSarTable()" placeholder="</div>

Advanced Analytical Methodologies for Hexadec 13 En 11 Ynoic Acid Profiling

Chromatographic Separations for Isomer Resolution and Quantification

Chromatographic techniques are fundamental for separating Hexadec-13-en-11-ynoic acid from other fatty acids and resolving its isomers. The choice between gas and liquid chromatography depends on the specific analytical goal, such as analyzing a complex mixture or assessing the purity of a synthesized standard.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acids in complex biological and food samples. researchgate.net For GC analysis, fatty acids are typically derivatized to more volatile forms, most commonly fatty acid methyl esters (FAMEs). researchgate.net This derivatization is a critical step in the sample preparation process.

The separation of different FAMEs, including isomers, is achieved using capillary columns with a polar stationary phase. iaea.orgcsic.es Highly polar cyanopropyl columns, such as the SP-2560, are particularly effective for separating isomers of unsaturated fatty acids, including cis/trans isomers. iaea.orgcsic.es The separation is influenced by the column temperature, and a programmed temperature gradient often yields better resolution for a wide range of fatty acids compared to isothermal conditions. iaea.orgcsic.es For instance, a time-temperature program can improve the separation of C14:1, C16:1, C18:1, C18:2, and C18:3 fatty acid isomers. csic.es The electron ionization (EI) mass spectra obtained provide characteristic fragmentation patterns that aid in the identification of the compounds, while the peak area in the chromatogram allows for quantification. journalejmp.comunito.it

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column | HP-5MS (5% phenyl-methyl siloxane) or SP-2560 (highly polar cyanopropyl) | iaea.orgekb.eg |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) | ekb.egkosfaj.org |

| Injector | Split/splitless mode, typical temperature 250-280°C | journalejmp.comekb.eg |

| Oven Program | Initial hold (e.g., 40-60°C), ramp (e.g., 3-15°C/min) to a final temperature (e.g., 280-300°C) with a final hold | unito.itekb.eg |

| MS Detector | Electron Ionization (EI) at 70 eV | journalejmp.comekb.eg |

| Mass Scan Range | m/z 50-600 | journalejmp.comunito.it |

High-Performance Liquid Chromatography (HPLC) is an essential tool for assessing the purity and resolving stereoisomers of this compound. nih.gov Unlike GC, HPLC can be performed on the underivatized free fatty acid, although derivatization is often employed to enhance UV or fluorescence detection. nih.govresearchgate.net

A particularly powerful HPLC technique for separating unsaturated fatty acid isomers is silver ion chromatography (Ag-HPLC). aocs.org In Ag-HPLC, the stationary phase is impregnated with silver ions, which interact reversibly with the π-electrons of the double and triple bonds. aocs.org This interaction allows for separation based on the number, geometry (cis/trans), and position of the unsaturated bonds. aocs.org Fatty acids with trans-double bonds generally elute before their cis-isomers. aocs.org This technique would be invaluable for separating the (13Z)-isomer of this compound from any potential (13E)-isomer impurity. Reversed-phase HPLC (RP-HPLC) is also widely used, where separation is based on hydrophobicity; however, resolving positional and geometric isomers can be more challenging than with Ag-HPLC. jsbms.jp The development of an enhanced separation method using specific column temperatures, stationary phases, and mobile phase gradients has improved the resolution of biologically important fatty acids. nih.gov

| Technique | Principle of Separation | Application for this compound | Reference |

|---|---|---|---|

| Silver Ion HPLC (Ag-HPLC) | Reversible interaction of silver ions with π-electrons of unsaturated bonds. | Separation of geometric (cis/trans) isomers and positional isomers. | aocs.org |

| Reversed-Phase HPLC (RP-HPLC) | Partitioning between a nonpolar stationary phase and a polar mobile phase, based on hydrophobicity. | Purity assessment and separation from other fatty acids of different chain lengths. | jsbms.jp |

| Derivatization HPLC | Chemical modification (e.g., with 2-nitrophenylhydrazine) to attach a chromophore for enhanced UV/Vis or fluorescence detection. | Sensitive quantification and improved resolution of isomers. | nih.gov |

Advanced Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods provide definitive structural information, confirming the connectivity of atoms and the precise molecular formula of this compound.

Two-dimensional NMR spectroscopy is indispensable for the unambiguous structural elucidation of complex organic molecules like this compound. wikipedia.org While 1D NMR provides initial information, 2D NMR experiments resolve overlapping signals and reveal correlations between nuclei, which is crucial for confirming the molecular skeleton. wikipedia.orgcreative-biostructure.com

Key 2D NMR experiments include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings through bonds, allowing for the mapping of adjacent protons along the aliphatic chain and through the alkene and alkyne moieties. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom (¹H-¹³C), providing a map of all C-H bonds in the molecule. wikipedia.orgcreative-biostructure.com

| Experiment | Type of Correlation | Information Gained for this compound | Reference |

|---|---|---|---|

| COSY | ¹H-¹H (through-bond) | Confirms connectivity of protons in the ethyl group (C15-C16) and along the entire aliphatic chain (C2-C10). | wikipedia.org |

| HSQC | ¹H-¹³C (one-bond) | Assigns each proton signal to its directly bonded carbon atom. | creative-biostructure.com |

| HMBC | ¹H-¹³C (multiple-bond) | Confirms positions of the double bond (C13=C14) and triple bond (C11≡C12) and the location of the carboxyl group (C1). | nih.govnih.gov |

High-Resolution Mass Spectrometry (HRMS) is a vital technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. researchgate.net For this compound (C₁₆H₂₆O₂), HRMS can distinguish its molecular formula from other potential formulas with the same nominal mass. nih.gov Techniques like high-resolution electrospray ionization mass spectrometry (HRESIMS) can determine the mass with an accuracy in the parts-per-million (ppm) range, which is essential for confirming the identity of a novel or synthesized compound. nih.govrsc.org Tandem mass spectrometry (HRMS/MS) can further aid in structural elucidation by providing structurally informative fragmentation patterns, which can help to localize the positions of the double and triple bonds within the fatty acid chain. nih.govresearchgate.net

| Adduct | Formula | Calculated m/z (Monoisotopic) |

|---|---|---|

| [M-H]⁻ | C₁₆H₂₅O₂⁻ | 249.18600 |

| [M+H]⁺ | C₁₆H₂₇O₂⁺ | 251.20056 |

| [M+Na]⁺ | C₁₆H₂₆O₂Na⁺ | 273.18250 |

| [M+K]⁺ | C₁₆H₂₆O₂K⁺ | 289.15644 |

Data sourced from PubChem. uni.lu

Sample Preparation and Extraction Techniques for Complex Biological Matrices

The analysis of this compound from biological matrices (e.g., plasma, tissues, cells) requires robust sample preparation to extract the analyte and remove interfering substances like proteins and phospholipids. nih.gov The choice of method depends on the sample type and the subsequent analytical technique.

Commonly used extraction methods include:

Liquid-Liquid Extraction (LLE): A conventional method where the sample is partitioned between two immiscible liquid phases. For fatty acids, a common system is the Bligh-Dyer or Folch method, using a chloroform/methanol/water mixture to extract total lipids. nih.gov

Solid-Phase Extraction (SPE): This technique uses a solid sorbent packed in a cartridge to selectively adsorb the analyte or interferences from the liquid sample. It is widely used for sample clean-up and fractionation, offering better selectivity and reduced solvent consumption compared to LLE. nih.gov

Accelerated Solvent Extraction (ASE): An automated technique that uses elevated temperatures and pressures to extract analytes from solid or semi-solid samples quickly and efficiently with reduced solvent volume. nih.gov

After extraction, the lipid fraction may undergo saponification (hydrolysis with a base like NaOH) to release the free fatty acids from their esterified forms (e.g., triglycerides, phospholipids) before derivatization for GC-MS analysis. kosfaj.org

Computational Chemistry and Theoretical Investigations of Hexadec 13 En 11 Ynoic Acid

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are a cornerstone of computational analysis for flexible molecules such as Hexadec-13-en-11-ynoic acid. By simulating the atomic motions over time, MD can map the conformational landscape, revealing the molecule's preferred shapes and the energy barriers between them.

Studies on other polyunsaturated fatty acids have shown that these simulations can reveal how the molecules behave in different environments. tandfonline.compitt.edu For this compound, key analyses would include:

Dihedral Angle Distribution: Tracking the torsion angles along the carbon backbone to identify the most stable rotational isomers (rotamers).

Root Mean Square Deviation (RMSD): To assess the stability of different conformations over the simulation time. tandfonline.com

Radius of Gyration (Rg): To measure the compactness of the molecule, indicating whether it exists in an extended or folded state. tandfonline.com

Solvent Accessible Surface Area (SASA): To quantify the molecule's exposure to the solvent, which is crucial for understanding its solubility and interactions. tandfonline.com

From these simulations, a free energy surface can be constructed to visualize the stable conformational states and the transition pathways between them. For instance, research on other complex molecules has shown that the conformational equilibrium can be highly sensitive to the environment, with different shapes being preferred in vacuum versus in an aqueous solution.

Table 1: Illustrative Conformational Analysis of this compound This table presents hypothetical data from an MD simulation, showing distinct low-energy conformational families characterized by key dihedral angles and their relative populations.

| Conformational Cluster | Key Dihedral Angles (C8-C9-C10-C11) | Radius of Gyration (Rg) (Å) | Relative Population (%) |

| Extended | ~180° (anti) | 9.8 | 65 |

| Bent | ~120° (gauche) | 8.1 | 25 |

| Folded | ~60° (gauche) | 7.5 | 10 |

| This table is for illustrative purposes and represents the type of data generated from MD simulations. |

Quantum Chemical Calculations for Electronic Properties and Reaction Pathways

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide a highly accurate description of a molecule's electronic structure. basquequantum.eus Methods like Density Functional Theory (DFT) are frequently used to investigate properties that are beyond the scope of classical force fields used in MD.

Electronic Properties: For this compound, QC calculations can determine:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO gap indicates the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The carboxylic acid head would be a region of negative potential, while the conjugated en-yne system would have a complex distribution influencing its reactivity.

Reaction Pathways: QC methods are invaluable for studying chemical reactions. nih.govacs.org For this compound, potential reactions of interest include cyclization, oxidation, or addition reactions across the double or triple bonds. rsc.orgrsc.org Computational studies can map the entire reaction coordinate, identifying the structures and energies of transition states and intermediates. rsc.orgacs.org This allows for the calculation of activation energy barriers, which determine the reaction rate. For example, a computational study of a hydrolactonization reaction could reveal the step-by-step mechanism and the factors controlling stereoselectivity. acs.org

Table 2: Representative Calculated Electronic and Reaction Properties This hypothetical table summarizes the kind of data that would be obtained from quantum chemical calculations.

| Property | Calculated Value | Method |

| HOMO Energy | -6.5 eV | DFT/B3LYP |

| LUMO Energy | -0.8 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 5.7 eV | DFT/B3LYP |

| Dipole Moment | 2.1 D | DFT/B3LYP |

| Activation Energy (Lactonization) | 25 kcal/mol | CCSD(T)//DFT |

| This table is for illustrative purposes. Values are representative of similar organic molecules. |

Ligand-Protein Docking and Binding Affinity Predictions for Biological Targets

Molecular docking is a computational technique used to predict how a molecule (a ligand), such as this compound, binds to the active site of a target protein. nih.gov This method is fundamental in drug discovery for identifying potential biological targets and understanding the molecular basis of interaction. researchgate.netmdpi.com

The process involves sampling a vast number of possible orientations and conformations of the ligand within the protein's binding pocket and then using a scoring function to estimate the binding affinity for each pose. nih.gov Given its structure as a fatty acid, plausible targets for this compound could include fatty acid synthase (FASN), cyclooxygenases (COX), lipoxygenases (LOX), or various nuclear receptors like PPARs. researchgate.netmedpharmres.com

A docking study would reveal:

Binding Pose: The most likely three-dimensional orientation of the compound in the protein's active site.

Key Interactions: The specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. nih.govplos.org The carboxylic acid head group would be expected to form strong hydrogen bonds or salt bridges with polar or charged residues, while the long hydrophobic tail would likely occupy a hydrophobic channel in the protein. plos.org

Binding Affinity: A score, typically in kcal/mol, that estimates the strength of the ligand-protein interaction. More negative scores generally indicate stronger binding. nih.govmdpi.com

The results of docking can guide further experimental studies and the design of more potent or selective molecules.

Table 3: Illustrative Docking Results for this compound Against Putative Protein Targets This table provides a hypothetical summary of a docking screen.

| Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Fatty Acid Binding Protein 4 (e.g., 2HMB) | -8.5 | Arg126, Tyr128, Phe57 |

| Cyclooxygenase-2 (COX-2) (e.g., 5IKR) | -7.9 | Arg120, Tyr355, Ser530 |

| Peroxisome Proliferator-Activated Receptor α (PPARα) (e.g., 5HYK) | -9.2 | Tyr464, His440, Ser280 |

| This table is for illustrative purposes. The binding affinities and residues are hypothetical, based on typical interactions for fatty acids in these protein families. |

In Silico Screening and Virtual Library Design for Novel Analogs

Building on the knowledge from docking and quantum chemistry, in silico screening allows for the rapid evaluation of large numbers of related molecules without the need for immediate chemical synthesis. chapman.edumdpi.com A virtual library of novel analogs of this compound can be designed and screened to identify compounds with potentially improved properties.

Virtual Library Design: A virtual library would be created by systematically modifying the parent structure of this compound. Modifications could include:

Altering the length of the aliphatic chain.

Changing the position or geometry (E/Z) of the double bond.

Shifting the position of the triple bond.

Replacing the carboxylic acid head group with other functional groups (e.g., esters, amides, sulfonamides).

Screening and Prioritization: This library of virtual compounds would then be subjected to high-throughput computational screening. mdpi.com

High-Throughput Virtual Screening (HTVS): Each analog is docked into the target protein's active site to predict its binding affinity. medpharmres.com

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are calculated to filter out compounds with poor drug-like characteristics. nih.gov

This process filters a large initial library down to a small number of promising candidates for chemical synthesis and experimental validation, significantly accelerating the discovery process. nih.gov

Table 4: Example of a Virtual Library Design and Screening for PPARα Agonists This table illustrates how a small set of designed analogs might be evaluated computationally.

| Analog ID | Modification from Parent Compound | Predicted Binding Affinity (kcal/mol) | Predicted Oral Bioavailability (%) |

| HXA-001 | Chain shortened to 14 carbons | -8.9 | 75 |

| HXA-002 | Carboxylic acid replaced with tetrazole | -9.5 | 80 |

| HXA-003 | Alkyne at C-9 instead of C-11 | -8.1 | 78 |

| HXA-004 | Trans-double bond instead of cis | -7.8 | 75 |

| This table is for illustrative purposes only. Data are hypothetical. |

Ecological and Environmental Significance of Hexadec 13 En 11 Ynoic Acid

Role in Intra- and Inter-Species Chemical Communication

Polyacetylenic fatty acids, as a class, are significant players in the complex chemical language that governs interactions between organisms. Their functions range from defense against herbivores and pathogens to mediating symbiotic relationships.

Fatty acid derivatives are known to be involved in plant defense signaling. nih.gov For instance, jasmonates, which are synthesized from fatty acids, are well-characterized signaling molecules in plant defense responses. nih.gov While not a direct polyacetylene, the biosynthetic link underscores the importance of modified fatty acids in plant communication. Polyacetylenes themselves, such as falcarinol (B191228) and falcarindiol found in the Apiaceae and Araliaceae families, exhibit potent antifungal and antibacterial properties, suggesting a role in defending the plant against microbial invaders. researchgate.net

In inter-species communication, fatty acid-derived molecules can act as signals between plants and insects. nih.gov For example, volicitin, a fatty acid derivative found in the oral secretions of caterpillars, can trigger the release of volatile compounds in plants that attract parasitic wasps, an indirect defense mechanism. mdpi.com While specific polyacetylenes have not been identified in this particular interaction, it highlights the potential for fatty acid-derived compounds to mediate complex ecological networks.

The table below summarizes the roles of various fatty acid-derived compounds in chemical communication, providing a framework for the potential functions of Hexadec-13-en-11-ynoic acid.

| Compound Class | Example Compound(s) | Role in Chemical Communication | Interacting Organisms |

| Polyacetylenes | Falcarinol, Falcarindiol | Antifungal, Antibacterial Defense | Plants, Fungi, Bacteria |

| Jasmonates | Jasmonic Acid | Plant Defense Signaling | Plants, Herbivores, Pathogens |

| Fatty Acid-Amino Acid Conjugates | Volicitin | Elicitor of Plant Volatiles | Plants, Insects (Caterpillars) |

Environmental Fate, Degradation Pathways, and Persistence in Ecosystems

The environmental fate of polyacetylenic fatty acids is an area of ongoing research. As with other fatty acids, they are expected to be biodegradable. unisciencepub.com The presence of unsaturated bonds, including the triple bond in this compound, can influence their reactivity and degradation pathways. Polyacetylenes are noted for their instability, being susceptible to oxidative, photolytic, and pH-dependent decomposition. nih.gov

The biosynthesis of polyacetylenes originates from common fatty acids like oleic and linoleic acid through a series of desaturation and acetylenation reactions. researchgate.netresearchgate.net Degradation pathways are likely to involve enzymatic processes similar to those for other fatty acids, such as β-oxidation. nih.gov However, the specific enzymes and microbial communities involved in the breakdown of polyacetylenes in the soil and aquatic environments are not well-documented.

The persistence of this compound in the environment would depend on various factors including soil type, microbial activity, temperature, and sunlight exposure. Given their general instability, it is unlikely that they would persist for long periods in the environment, reducing the risk of bioaccumulation.

Potential for Biotechnological Applications in Sustainable Agriculture and Pest Management

The biological activity of polyacetylenic fatty acids presents significant opportunities for their use in sustainable agriculture and pest management. Their inherent antifungal and antibacterial properties make them promising candidates for the development of natural pesticides. nih.govnih.gov

Several polyacetylenes have demonstrated potent activity against pathogenic fungi, including those affecting crops. nih.gov For example, 6-nonadecynoic acid has shown strong inhibitory activity against fungal pathogens. nih.gov This suggests that related compounds, potentially including this compound, could be explored as bio-fungicides. The use of such plant-derived compounds could offer a more environmentally friendly alternative to synthetic fungicides.

Furthermore, fatty acids and their derivatives are being investigated for their role in fertilizer formulations. unisciencepub.com They can be used as coatings for controlled-release fertilizers, improving nutrient use efficiency and reducing environmental runoff. unisciencepub.com The biodegradable nature of these compounds is a key advantage in this application. unisciencepub.com

The table below outlines potential biotechnological applications of acetylenic fatty acids in agriculture.

| Application Area | Specific Use | Mechanism of Action | Potential Benefits |

| Pest Management | Bio-fungicide | Inhibition of fungal growth and development nih.gov | Reduced reliance on synthetic pesticides, lower environmental impact. |

| Pest Management | Bio-bactericide | Disruption of bacterial cell processes | Alternative to conventional antibiotics in agriculture. |

| Sustainable Agriculture | Controlled-Release Fertilizers | Encapsulation of nutrients with biodegradable fatty acid coatings unisciencepub.com | Improved nutrient uptake by plants, reduced water pollution. |

| Sustainable Agriculture | Plant Health Elicitors | Stimulation of plant defense responses | Enhanced crop resilience to pests and diseases. |

Future Research Directions and Unaddressed Challenges in Hexadec 13 En 11 Ynoic Acid Research

Elucidation of Undiscovered Biosynthetic Enzymes and Genetic Regulation

A significant hurdle in the study of Hexadec-13-en-11-ynoic acid is the incomplete understanding of its biosynthetic pathway. It is widely accepted that polyacetylenes are derived from common fatty acid precursors, such as oleic acid and linoleic acid, through a series of desaturation and acetylenation reactions. nih.govmdpi.comresearchgate.net However, the specific enzymes that catalyze the intricate steps leading to the final structure of this compound are yet to be fully identified.

Future research must focus on:

Discovery of Novel Enzymes: The biosynthesis is thought to begin with the conversion of linoleic acid to crepenynic acid by an acetylenase. researchgate.net Subsequent modifications, including further desaturations, chain-length alterations, and functional group additions, are required. mdpi.com The enzymes responsible for these transformations, particularly the specific desaturases, elongases, and hydroxylases that act on C16 acetylenic substrates, remain unknown. mdpi.com Identifying and characterizing these enzymes is a critical step.

Genetic and Epigenetic Regulation: The genetic control of polyacetylene biosynthesis is complex and poorly understood. mdpi.com The Fatty Acid Desaturase 2 (FAD2) gene family is known to be pivotal, containing not only canonical desaturases but also divergent forms that can introduce triple bonds (acetylenases). mdpi.comoup.comoup.com Research indicates that plants possess a large and diverse family of FAD2 genes, with some species having over 20 distinct members. oup.comoup.com Understanding how the expression of these genes is regulated in response to developmental cues and environmental stressors (like pathogen attack) is essential for explaining the tissue-specific accumulation of compounds like this compound. mdpi.comoup.com

Table 1: Key Gene Families Implicated in Polyacetylene Biosynthesis

| Gene Family | Known Function in Pathway | Key Research Question for this compound |

|---|---|---|

| Fatty Acid Desaturase (FAD) | Introduction of double and triple bonds into fatty acid chains. oup.com | Which specific FAD2 isoforms are responsible for the Δ13-ene and 11-yne functionalities? |

| Fatty Acid Elongase (FAE) | Lengthening of fatty acid chains. | Is this compound derived from a shorter precursor or a C18 precursor via chain shortening? |

| Cytochrome P450s | Hydroxylation and other oxidative modifications. | Are P450 enzymes involved in creating functional group diversity in related C16 polyacetylenes? |

| Transcription Factors | Regulation of gene expression. frontiersin.org | What transcription factors control the coordinated expression of the biosynthetic genes? |

Development of Novel and Green Synthetic Methodologies

The limited availability of pure this compound from natural sources hampers extensive biological screening and mechanistic studies. Therefore, the development of efficient and sustainable synthetic routes is paramount.

Key challenges and future directions include:

Stereoselective Synthesis: The presence of a double bond (E/Z isomerism) and potentially chiral centers requires highly controlled, stereoselective synthetic methods. Modern organic chemistry techniques, such as enyne metathesis, offer powerful tools for constructing the core 1,3-enyne motif but need to be optimized for this specific target. mdpi.comuwindsor.ca

Green Chemistry Approaches: Current synthetic routes often rely on harsh reagents and complex protection-deprotection steps. Future methodologies should prioritize "green" principles, such as using enzymatic catalysts, minimizing waste, and employing renewable starting materials. The use of plant-derived extracts containing polyacetylenes in other applications, like nanoparticle synthesis, hints at the potential for biocatalytic approaches. nih.gov

Combinatorial Synthesis: To explore structure-activity relationships, the synthesis of a library of analogs based on the this compound scaffold is necessary. This requires flexible synthetic strategies that allow for systematic variation of chain length, unsaturation patterns, and functional groups. acs.org

Identification of New Biological Activities and Underlying Molecular Mechanisms

While the broader class of polyacetylenes is known for its bioactivity, the specific pharmacological profile of this compound is largely uncharacterized. nih.gov A C18 analog, (13E)-octadec-13-en-11-ynoic acid, has been reported to have anti-metabolic and antiviral activities, suggesting that the C16 counterpart may hold similar promise. mathewsopenaccess.com

Future research should be directed towards:

Broad-Spectrum Bioactivity Screening: Systematic screening of pure this compound against a wide range of biological targets is needed. This includes assays for anticancer, anti-inflammatory, antimicrobial, neuroprotective, and immunomodulatory activities. nih.gov

Mechanism of Action Studies: For any identified activity, elucidating the underlying molecular mechanism is crucial. Polyacetylenes are known to modulate key signaling pathways, including NF-κB, apoptosis, and cell cycle progression. preprints.orgresearchgate.net Studies should investigate the direct molecular targets of this compound, such as specific enzymes (e.g., proteasomes, histone deacetylases) or receptors (e.g., GPCRs). shu.ac.ukmdpi.com The interaction with cellular membranes and the effect on lipid signaling should also be explored.

Table 2: Potential Molecular Targets for this compound Based on Related Compounds

| Target Class | Specific Example | Potential Effect | Reference |

|---|---|---|---|

| Inflammatory Pathways | NF-κB, COX-2 | Reduction of inflammatory cytokine production. | researchgate.net |

| Cell Cycle & Apoptosis | Caspases, Cyclins | Induction of cell cycle arrest and programmed cell death in cancer cells. | preprints.orgshu.ac.uk |

| Proteostasis | Proteasome | Inhibition of proteasome activity, leading to cancer cell death. | shu.ac.uk |

| Epigenetic Modifiers | Histone Deacetylases (HDACs) | Modulation of gene expression through epigenetic changes. | shu.ac.uk |

| Receptors | G-Protein Coupled Receptors (GPCRs) | Antagonism or modulation of receptor signaling. | mdpi.com |

Integration of Omics Data for Systems-Level Understanding

A systems-level understanding of how this compound is produced and regulated can only be achieved through the integration of multiple "omics" datasets. nih.gov This approach connects the genetic blueprint to the final metabolic output, providing a holistic view of the biological system. nih.govrsc.org

Future research strategies should involve:

Multi-Omics Profiling: Performing parallel transcriptomics, proteomics, and metabolomics analyses on plant tissues that produce this compound under different conditions (e.g., developmental stages, stress exposure). peerj.commdpi.com

Bioinformatic Integration: Using advanced computational tools and platforms (e.g., the mixOmics package) to integrate these large datasets. mixomics.org This can reveal correlations between the expression of candidate biosynthetic genes, the abundance of corresponding enzymes, and the accumulation of the final compound.

Gene-Metabolite Networks: Constructing regulatory networks to identify key hub genes and transcription factors that control the flux through the polyacetylene pathway. mdpi.com This will not only elucidate the native biosynthesis but also provide targets for metabolic engineering efforts aimed at overproducing the compound.

Advanced Analytical Platforms for Real-Time and In Situ Analysis

The study of fatty acids like this compound is often limited by the analytical methods available. Traditional techniques like GC-MS require sample destruction and provide only a static snapshot of metabolite levels. peerj.com

The development of advanced analytical platforms is needed to:

Enable Real-Time Monitoring: New sensors and mass spectrometry techniques are required to monitor the biosynthesis of this compound in living cells or tissues in real-time. This would provide invaluable data on metabolic flux and regulatory dynamics.

Facilitate In Situ Imaging: Techniques like mass spectrometry imaging could be used to visualize the precise location of this compound within plant tissues (e.g., in specific cell types or subcellular compartments). This would provide crucial context for its biological function.

Improve Sensitivity and Selectivity: As many polyacetylenes are unstable and present at low concentrations, developing more sensitive and selective detection methods is essential. nih.gov This includes advanced separation techniques like chiral HPLC and the design of novel chemical probes or tracers that can be used to track the molecule through metabolic pathways. nih.govrsc.org

By addressing these challenges and pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in plant biology, pharmacology, and synthetic chemistry.

Q & A

Q. How can researchers confirm the structural identity of Hexadec-13-en-11-ynoic acid using spectroscopic methods?

To validate the structure, combine nuclear magnetic resonance (NMR) and mass spectrometry (MS) . For example:

- ¹³C-NMR can identify carbon environments, distinguishing unsaturated (alkene/alkyne) and carboxylic acid groups.

- High-resolution MS confirms the molecular formula (e.g., C₁₆H₂₄O₂) by matching the exact mass (Monoisotopic Mass: ~246.16 Da) .

- Compare spectral data with structurally similar compounds (e.g., Hexadec-11-en-7,9-diynoic acid) to resolve ambiguities in double/triple bond positioning .

Q. What experimental protocols are recommended for synthesizing this compound?

- Use Sonogashira coupling to introduce the alkyne group at position 11, followed by Wittig olefination to install the alkene at position 13.